3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid
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Overview
Description
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid is a chemical compound with the molecular formula C13H16N2O5 It is known for its unique structure, which includes a nitro group, a benzoic acid moiety, and a tetrahydrofuranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid typically involves the nitration of 4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzonitrile
- 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoate
- 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzamide
Uniqueness
3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid is unique due to its combination of a nitro group and a tetrahydrofuranyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOJOADZBOXPHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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